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Introduction
Allyl cyclohexanepropionate is a synthetic ester recognized for its potent and multifaceted

fruity aroma, with a pronounced pineapple character.[1][2][3] This colorless to pale yellow

liquid, also known by synonyms such as Allyl 3-cyclohexylpropionate, is a key component in the

flavorist's palette for creating realistic and impactful pineapple flavors for a wide range of

applications, including beverages, confectionery, and baked goods.[1][3][4] Its stability and

characteristic sweet, waxy, and slightly green fruity notes make it an invaluable tool for flavor

reconstitution and enhancement.[5] This document provides detailed application notes and

experimental protocols for the effective use of Allyl cyclohexanepropionate in the

reconstitution of pineapple flavors.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Allyl cyclohexanepropionate
is essential for its proper handling, storage, and application in flavor formulations.
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Property Value

Chemical Name 2-Propenyl 3-cyclohexylpropanoate

CAS Number 2705-87-5

FEMA Number 2026

Molecular Formula C12H20O2

Molecular Weight 196.29 g/mol

Appearance Colorless to pale yellow liquid

Odor Profile
Sweet, fruity, pineapple, waxy, with green apple

nuances

Taste Profile Fruity, pineapple-like at 30 ppm

Boiling Point 91 °C @ 1 mmHg

Density 0.948 g/mL at 25 °C

Refractive Index n20/D 1.46

Solubility
Insoluble in water; soluble in ethanol and other

organic solvents

Regulatory Status
Allyl cyclohexanepropionate is classified as Generally Recognized as Safe (GRAS) by the

Flavor and Extract Manufacturers Association (FEMA).[6] Its FEMA number is 2026.[6] It is

approved for use in food by the U.S. Food and Drug Administration (FDA) under 21 CFR

172.515.

Key Role in Pineapple Flavor
The characteristic aroma of pineapple is a complex blend of numerous volatile compounds,

primarily esters. While natural pineapple contains a wide array of esters, Allyl
cyclohexanepropionate, though not found in nature, is highly effective at imparting a

characteristic ripe and juicy pineapple note.[2][3] It is often used in conjunction with other
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esters like ethyl butyrate, ethyl hexanoate, and methyl 2-methylbutanoate to create a well-

rounded and authentic pineapple flavor profile.

Recommended Usage Levels
The concentration of Allyl cyclohexanepropionate in a finished product can vary significantly

depending on the food matrix and the desired flavor intensity. The following table provides

typical usage levels based on FEMA GRAS data.

Food Category Usual Concentration (ppm)
Maximum Concentration
(ppm)

Alcoholic Beverages 2.33 5.33

Baked Goods 52.27 71.15

Chewing Gum 9.56 17.21

Frozen Dairy 20.11 28.75

Gelatins, Puddings 21.36 29.81

Gravies 1.00 2.00

Hard Candy 7.41 10.00

Nonalcoholic Beverages 7.20 13.80

Soft Candy 44.97 57.80

Example Pineapple Flavor Formulation
The following is an illustrative example of a pineapple flavor concentrate formulation

incorporating Allyl cyclohexanepropionate. The percentages represent the proportion of each

component in the flavor concentrate, which is then dosed into the final product at a specific

rate.
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Ingredient CAS Number Percentage (%) Odor Contribution

Ethyl Acetate 141-78-6 15 Fruity, Ethereal

Ethyl Butyrate 105-54-4 10 Fruity, Pineapple

Allyl Hexanoate 123-68-2 10
Fruity, Pineapple,

Green

Allyl

Cyclohexanepropionat

e

2705-87-5 6
Sweet, Fruity,

Pineapple, Waxy

Ethyl Heptanoate 106-30-9 5 Winy, Fruity

Isoamyl Acetate 123-92-2 5 Banana, Fruity

Vanillin 121-33-5 2
Sweet, Creamy,

Vanilla

Ethyl Propionate 105-37-3 8 Fruity, Rummy

Butyl Acetate 123-86-4 10 Fruity, Banana

Allyl Heptylate 142-19-8 14 Fruity, Waxy

Allyl Phenoxyacetate 7493-74-5 1 Sweet, Honey, Floral

Amyl Acetate 628-63-7 2 Banana, Fruity

Orange Oil 8008-57-9 6 Citrus, Fresh

Lemon Oil 8008-56-8 6 Citrus, Fresh

Experimental Protocols
Protocol 1: Reconstitution of a Basic Pineapple Flavor
Base
This protocol outlines the steps to create a simple pineapple flavor base for initial sensory

evaluation.

Materials:
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Allyl cyclohexanepropionate

Ethyl butyrate

Ethyl hexanoate

Ethanol (food grade)

Propylene glycol (food grade)

Glass beakers and stirring rods

Calibrated pipettes or analytical balance

Volumetric flasks

Procedure:

Prepare a 10% stock solution of each flavor chemical in food-grade ethanol.

In a clean glass beaker, combine the stock solutions according to the desired ratio. A starting

point could be a simple blend of:

Ethyl butyrate: 4 parts

Ethyl hexanoate: 2 parts

Allyl cyclohexanepropionate: 1 part

Mix the components thoroughly.

Dilute the flavor concentrate in a base of propylene glycol or a 50:50 mixture of ethanol and

water to the desired concentration for application (e.g., 0.1% to 1.0%).

Allow the blend to mature for at least 24 hours before evaluation.
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Stock Solution Preparation

Blending & Dilution

Maturation & Evaluation

Allyl Cyclohexanepropionate

10% ACP Stock

Ethyl Butyrate

10% EB Stock

Ethyl Hexanoate

10% EH Stock

Ethanol

Combine Stocks

Dilute in PG/Ethanol

Mature (24h)

Sensory Evaluation
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Workflow for Pineapple Flavor Reconstitution

Protocol 2: Sensory Evaluation - Triangle Test
This protocol is used to determine if a perceptible difference exists between two flavor

formulations, for example, a control and a sample with a modified level of Allyl
cyclohexanepropionate.
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Materials:

Two flavor samples (A and B) prepared in the desired food base (e.g., sugar water,

unflavored yogurt).

Identical, opaque tasting cups labeled with random 3-digit codes.

Water and unsalted crackers for palate cleansing.

Ballots for recording responses.

A panel of at least 20-30 trained or consumer panelists.

Procedure:

For each panelist, present three samples: two of one flavor and one of the other. The order

of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB,

ABB).

Instruct panelists to taste the samples from left to right and identify the sample that is

different from the other two.

Provide water and unsalted crackers for panelists to cleanse their palates between samples.

Collect the ballots and analyze the results statistically to determine if the number of correct

identifications is significantly higher than what would be expected by chance (33.3%).
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Test Setup

Sample Presentation (Randomized)

Evaluation & Analysis
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Triangle Test Experimental Workflow

Protocol 3: Sensory Evaluation - Quantitative
Descriptive Analysis (QDA)
This protocol is used to obtain a detailed sensory profile of a pineapple flavor, quantifying the

intensity of various attributes.

Materials:
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Flavor sample(s) in a consistent base.

A panel of 8-12 highly trained sensory panelists.

A list of sensory attributes (lexicon) relevant to pineapple flavor (e.g., fruity, sweet, sour,

waxy, green, ripe, canned pineapple).

An intensity scale (e.g., a 15-point line scale anchored with "low" and "high").

Data collection software or ballots.

Procedure:

Lexicon Development: In initial sessions, have the panel taste a variety of pineapple

products (fresh, canned, juice, artificial flavors) to develop a comprehensive list of descriptive

terms.

Training: Train the panelists on the agreed-upon lexicon and the use of the intensity scale,

using reference standards for each attribute where possible.

Evaluation: In a controlled environment, have panelists evaluate the test sample(s) and rate

the intensity of each attribute on the scale.

Data Analysis: Analyze the data to create a sensory profile (e.g., a spider web plot) that

visually represents the flavor characteristics of the sample.
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Lexicon Development

Panelist Training

Sample Evaluation & Rating

Data Analysis & Profiling
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Quantitative Descriptive Analysis Logical Flow

Conclusion
Allyl cyclohexanepropionate is a versatile and effective ingredient for the reconstitution and

creation of authentic and appealing pineapple flavors. Its characteristic sensory profile, coupled

with its GRAS status, makes it a valuable component in a wide range of food and beverage

products. By understanding its properties and employing systematic experimental protocols for

formulation and sensory evaluation, researchers and flavorists can effectively utilize this

compound to achieve desired pineapple flavor profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Allyl cyclohexylpropionate | 2705-87-5 [chemicalbook.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1218758?utm_src=pdf-body-img
https://www.benchchem.com/product/b1218758?utm_src=pdf-body
https://www.benchchem.com/product/b1218758?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5153752.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. allyl cyclohexyl propionate, 2705-87-5 [thegoodscentscompany.com]

3. Allyl cyclohexylpropionate CAS#: 2705-87-5 [m.chemicalbook.com]

4. Allyl Cyclohexyl Propionate (2705-87-5) - Fruity Synthetic Ingredient for Perfumery —
Scentspiracy [scentspiracy.com]

5. fragrancematerialsafetyresource.elsevier.com
[fragrancematerialsafetyresource.elsevier.com]

6. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

To cite this document: BenchChem. [Application of Allyl Cyclohexanepropionate in Pineapple
Flavor Reconstitution]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218758#application-of-allyl-cyclohexanepropionate-
in-pineapple-flavor-reconstitution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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